

Psn 375963 hydrochloride molecular weight and formula

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Compound of Interest

Compound Name: Psn 375963 hydrochloride

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Psn 375963 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psn 375963 hydrochloride is a synthetic small molecule that has garnered attention in metabolic disease research due to its activity as a G protein-coupled receptor 119 (GPR119) agonist. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental protocols for researchers in the field.

Chemical and Physical Properties

Psn 375963 hydrochloride is the hydrochloride salt of Psn 375963. Its key molecular and physical characteristics are summarized in the table below.



Property	Value	Source(s)
Molecular Formula	C17H23N3O·HCl	[1][2][3]
C17H24CIN3O	[4][5][6]	
Molecular Weight	321.84 g/mol	[1][2][3]
321.85 g/mol	[4]	
IUPAC Name	4-[5-(4-Butylcyclohexyl)-1,2,4- oxadiazol-3-yl]pyridine hydrochloride	[1]
CAS Number	1781834-82-9	[1][6]
Purity	≥98% (HPLC)	[1][2][3]

Mechanism of Action: GPR119 Agonism

Psn 375963 acts as an agonist for GPR119, a G protein-coupled receptor predominantly expressed in pancreatic β -cells and intestinal enteroendocrine L-cells.[1] The activation of GPR119 is a promising therapeutic strategy for type 2 diabetes and related metabolic disorders.[1]

The primary signaling pathway initiated by GPR119 activation involves the Gas protein. This leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][4] This elevation in cAMP has two main downstream effects:

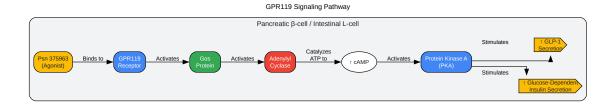
- Direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells.
- Indirect stimulation of insulin release through the secretion of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells.[1]

Interestingly, studies have shown that while the endogenous GPR119 agonist oleoylethanolamide (OEA) robustly increases both cAMP and insulin secretion, the effects of synthetic agonists like Psn 375963 can be more complex. Some research suggests that Psn



375963 may have divergent effects on insulin secretion, cAMP, and intracellular calcium levels, and may activate GPR119-independent pathways.[2][4]

Signaling Pathway Diagram



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Caption: GPR119 signaling cascade initiated by Psn 375963.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of GPR119 agonists like Psn 375963.

Intracellular cAMP Measurement Assay

This assay quantifies the increase in intracellular cAMP levels following GPR119 activation.

Methodology:

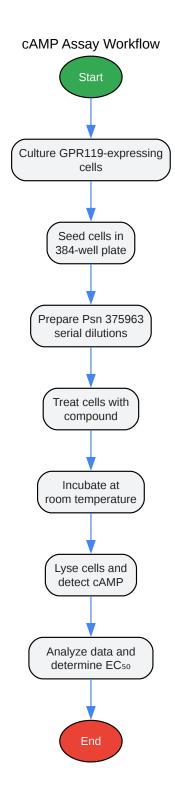
 Cell Culture: Use a suitable cell line, such as HEK293 cells stably expressing human GPR119.



- Cell Seeding: Plate the cells in a 384-well microplate and culture overnight.
- Compound Preparation: Prepare a serial dilution of Psn 375963 hydrochloride in an appropriate assay buffer. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Forskolin).
- Cell Treatment: Remove the culture medium and add the compound dilutions to the cells.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
- Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, FRET, or luminescence-based kits).
- Data Analysis: Plot the signal as a function of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Experimental Workflow for cAMP Assay





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Caption: Workflow for measuring intracellular cAMP levels.



Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol assesses the potentiation of glucose-stimulated insulin secretion by Psn 375963.

Methodology:

- Cell Culture: Use an insulin-secreting cell line, such as MIN6 or HIT-T15 cells.
- Pre-incubation: Wash the cells with a glucose-free buffer and then pre-incubate them in a low-glucose buffer (e.g., 2.5 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.
- Treatment: Replace the pre-incubation buffer with a buffer containing low glucose, high glucose (e.g., 16.7 mM), and the desired concentrations of **Psn 375963 hydrochloride**. Include appropriate vehicle controls.
- Incubation: Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.
- Supernatant Collection: Collect the supernatant from each well.
- Insulin Measurement: Measure the concentration of insulin in the supernatant using a commercially available insulin ELISA kit.
- Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well. Compare the insulin secretion in the presence of Psn 375963 to the control groups.

Conclusion

Psn 375963 hydrochloride is a valuable research tool for investigating the role of the GPR119 receptor in metabolic regulation. Its ability to modulate cAMP levels and influence insulin secretion makes it a compound of interest for the development of novel therapeutics for type 2 diabetes. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the biological activities of this and other GPR119 agonists.

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